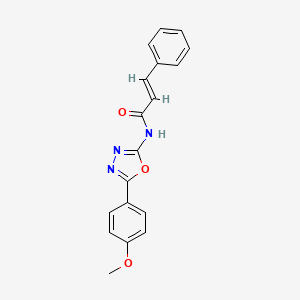

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a synthetic compound that belongs to the class of cinnamamides. This compound is characterized by the presence of a cinnamamide moiety linked to a 1,3,4-oxadiazole ring substituted with a 4-methoxyphenyl group. It has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties .

Wirkmechanismus

Target of Action

The primary targets of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide are cholinesterase enzymes , specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the regulation of acetylcholine levels , a neurotransmitter that is essential for many functions in the body, including muscle movement and memory formation.

Mode of Action

This compound interacts with its targets by inhibiting the activity of cholinesterase enzymes . This inhibition increases the level of acetylcholine in the cerebral cortex, which can slow down the progression of neurodegenerative diseases like Alzheimer’s .

Biochemical Pathways

The compound affects the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine. By inhibiting cholinesterase enzymes, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration . This can enhance cholinergic transmission, improving cognitive function in conditions like Alzheimer’s disease .

Result of Action

The increase in acetylcholine levels resulting from the action of this compound can have several effects at the molecular and cellular level. It can enhance synaptic transmission in the brain, improving memory and cognition . It may also have potential antimicrobial, anticancer, and antioxidant activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves the reaction of 4-methoxybenzohydrazide with cinnamoyl chloride in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to enhance yield and purity, employing continuous-flow microreactors, and utilizing recyclable catalysts to make the process more economical and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a precursor for the synthesis of other biologically active molecules.

Medicine: It has shown promising anticancer activity, particularly against breast cancer cell lines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Phenyl cinnamamide derivatives: These compounds share a similar cinnamamide scaffold and exhibit comparable biological activities.

5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles: These compounds also contain the 4-methoxyphenyl group and have been studied for their inhibitory effects on specific enzymes.

Uniqueness

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide stands out due to its unique combination of the cinnamamide and oxadiazole moieties, which contribute to its diverse biological activities. The presence of the 4-methoxyphenyl group further enhances its pharmacological properties .

Biologische Aktivität

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cinnamamide structure linked to a 1,3,4-oxadiazole moiety. The presence of the 4-methoxyphenyl group contributes to its biological profile.

Structural Formula

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of cinnamic acid have shown effectiveness in inhibiting cancer cell proliferation through various pathways:

- Mechanism of Action : Cinnamic acid derivatives modulate signaling pathways such as NF-κB and MAPK, leading to apoptosis in cancer cells.

- Case Study : A study demonstrated that a related compound significantly inhibited cell viability in A549 lung cancer cells with an IC50 value of 0.5 μM, showcasing its potential as an anticancer agent .

Antimicrobial Properties

The oxadiazole ring in this compound is known for its antimicrobial activity:

- Mechanism : The compound may disrupt microbial cell membranes or inhibit essential enzymes involved in cell wall synthesis.

- Research Findings : Studies have shown that oxadiazole derivatives exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi .

Antioxidant Activity

The antioxidant potential of this compound is also noteworthy:

- Free Radical Scavenging : The presence of the methoxy group enhances electron donation capabilities, allowing the compound to scavenge free radicals effectively.

- Quantitative Analysis : In vitro assays have shown that similar compounds can reduce oxidative stress markers by up to 40% at concentrations of 50 μM .

Summary of Biological Activities

| Activity Type | Mechanism of Action | Example IC50 (μM) | References |

|---|---|---|---|

| Antitumor | Inhibition of NF-κB and MAPK pathways | 0.5 | |

| Antimicrobial | Disruption of cell membranes | Varies | |

| Antioxidant | Free radical scavenging | 50 |

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Notable Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Cinnamamide + Oxadiazole | Antitumor | 0.5 |

| 3,4,5-trimethoxycinnamate | Cinnamate | Antitumor | 17.22 |

| Dihydroartemisinin ester | Ester | Antitumor | 11.82 |

Eigenschaften

IUPAC Name |

(E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c1-23-15-10-8-14(9-11-15)17-20-21-18(24-17)19-16(22)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,19,21,22)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTIWTIBWOPJMI-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.